REACTION_CXSMILES
|
[CH3:1]OS(OC)(=O)=O.[CH3:8][C:9]1[O:15][CH:14]=[CH:13][C:11](=[O:12])[C:10]=1[OH:16]>[OH-].[K+]>[CH3:1][O:16][C:10]1[C:11](=[O:12])[CH:13]=[CH:14][O:15][C:9]=1[CH3:8] |f:2.3|
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Name
|
|
Quantity
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3.8 mL
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Type
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reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)C=CO1)O
|
Name
|
|
Quantity
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22.5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
5h
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
was extracted into CH2Cl2 (x3)
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was chromatographed on silica gel 60 eluting with 60% ethyl acetate in hexane
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36749.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |